Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-Amino-2-Cyclopropylpyrimidine-5-Carboxylate (ECPC) is a heterocyclic compound that belongs to the family of pyrimidines. It has a molecular formula of C10H13N3O2 and a molecular weight of 207.233 .
Molecular Structure Analysis
The InChI code for ECPC is1S/C10H13N3O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3,(H2,11,12,13)
. This code provides a textual representation of the molecule’s structure. It has a storage temperature of room temperature and is shipped under normal conditions .
Scientific Research Applications
Synthesis of Antimicrobial Agents
Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate is utilized in the synthesis of various antimicrobial agents. For instance, its derivatives were used to synthesize mercapto-and aminopyrimidine compounds, which showed significant in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Development of Novel Pyrimidines
This chemical compound is involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. The structure of the final products was confirmed by spectral data and X-ray analysis, suggesting potential applications in the development of new pyrimidines (Eynde et al., 2001).
Creation of New Heterocyclic Systems
Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate plays a role in the creation of new heterocyclic systems. For example, its derivatives were used to synthesize 5,6-dihydro-8,9-dimethoxy-3-phenylbenzo[b]pyrimido[4,5-f]azocine-12(11H)-one, a novel ring system (Schwan & Miles, 1982).
Applications in Plant Science
In the field of plant science, derivatives of ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, have been identified as major conjugates of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This finding highlights its importance in ethylene biosynthesis and plant physiology (Hoffman et al., 1982).
Potential in Drug Synthesis
The compound also finds its application in the synthesis of pharmacologically active molecules. For instance, ethyl 5-bromopyrimidine-4-carboxylate, derived from ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate, was used for the preparation of potent CK2 inhibitors, showcasing its potential in drug synthesis (Regan et al., 2012).
Safety And Hazards
The safety information for ECPC indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOSXJDFZIODAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate |
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